(E,4S)-hept-2-en-4-ol
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Overview
Description
(E,4S)-hept-2-en-4-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The presence of the double bond in the E-configuration and the hydroxyl group at the fourth carbon atom in the S-configuration gives this compound its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,4S)-hept-2-en-4-ol can be achieved through various methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the compound can be synthesized via the Sharpless asymmetric dihydroxylation of an appropriate alkene precursor, followed by selective reduction and protection steps to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of a suitable precursor, followed by chiral resolution techniques to separate the desired enantiomer. The use of advanced catalytic systems and chiral auxiliaries can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (E,4S)-hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of hept-2-en-4-one or hept-2-en-4-al.
Reduction: Formation of heptan-4-ol.
Substitution: Formation of hept-2-en-4-yl halides or hept-2-en-4-yl amines.
Scientific Research Applications
(E,4S)-hept-2-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism of action of (E,4S)-hept-2-en-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
(E)-hept-2-en-4-ol: Similar structure but lacks the specific stereochemistry at the fourth carbon atom.
(Z,4S)-hept-2-en-4-ol: Similar structure but with the double bond in the Z-configuration.
Hept-2-en-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness: (E,4S)-hept-2-en-4-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The E-configuration of the double bond and the S-configuration of the hydroxyl group contribute to its reactivity and interaction with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
(E,4S)-hept-2-en-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCYMXUZOEOQF-OHCKJTPYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](/C=C/C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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